molecular formula C4H7O7P-2 B1235671 D-erythrose 4-phosphate(2-)

D-erythrose 4-phosphate(2-)

Cat. No.: B1235671
M. Wt: 198.07 g/mol
InChI Key: NGHMDNPXVRFFGS-IUYQGCFVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-erythrose 4-phosphate(2-) is an erythrose phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a D-erythrose. It is a conjugate base of a D-erythrose 4-phosphate.

Scientific Research Applications

Preparation and Properties

D-erythrose 4-phosphate (E4P) can be prepared via various methods including phosphorylation of D-erythrose derivatives and lead tetraacetate oxidation of D-glucose 6-phosphate. These methods yield free D-erythrose 4-phosphate suitable for enzymatic studies. E4P exhibits sensitivity to acid and alkali treatment and participates in reactions with other biochemicals, such as condensing with dihydroxyacetone phosphate to yield sedoheptulose diphosphate (Ballou, 1963).

Metabolic Significance in Microorganisms and Mammals

E4P is a key intermediate in the pentose phosphate pathway and is involved in the biosynthesis of shikimic acid. The metabolism of D-erythrose by bacteria and mammalian liver slices demonstrates its biological significance. Its synthetic form has been used in metabolic studies (Hiatt & Horecker, 1956).

Role in Methanogenic Archaea

Research on Methanocaldococcus jannaschii revealed the absence of E4P, an important intermediate in the pentose phosphate pathway, suggesting alternative metabolic pathways in these organisms (Grochowski, Xu & White, 2005).

Enzymatic Interactions and Assays

E4P is a substrate for various enzymes, including transaldolase and transketolase. It can be assayed through different methods, including enzymatic reactions and chromatographic techniques, which are crucial for understanding its role in biochemical pathways (Baxter, Perlin & Simpson, 1959).

Isomerization and Epimerization

E4P undergoes isomerization and epimerization, catalyzed by specific enzymes from beef liver. These reactions produce D-erythrulose 4-phosphate and D-threose 4-phosphate, contributing to the understanding of tetrose phosphate metabolism (Terada et al., 1985).

Regulatory Mechanisms in Plants

E4P is involved in the methyl-D-erythritol 4-phosphate pathway, significant for the biosynthesis of various natural compounds. Understanding the regulatory mechanisms of this pathway in plants is crucial for potential genetic manipulation and production of medically and agriculturally relevant compounds (Cordoba, Salmi & León, 2009).

Analytical Methodologies

Various analytical methods have been developed for the quantitative analysis of E4P. These include enzymatic methods and gas chromatography/mass spectrometry, which provide accurate quantification and structural elucidation of E4P and its derivatives (Paoletti, Williams & Horecker, 1979).

Properties

Molecular Formula

C4H7O7P-2

Molecular Weight

198.07 g/mol

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] phosphate

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/p-2/t3-,4+/m0/s1

InChI Key

NGHMDNPXVRFFGS-IUYQGCFVSA-L

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)OP(=O)([O-])[O-]

SMILES

C(C(C(C=O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)([O-])[O-]

Synonyms

erythrose 4-phosphate
erythrose 4-phosphate, ((R*,R*)-(+-))-isomer
erythrose 4-phosphate, ((R*,S*)-(+-))-isomer
erythrose 4-phosphate, (R*,R*)-isomer
erythrose 4-phosphate, 14C4-labeled, (R*,R*)-isomer
threose 4-phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythrose 4-phosphate(2-)
Reactant of Route 2
D-erythrose 4-phosphate(2-)
Reactant of Route 3
D-erythrose 4-phosphate(2-)
Reactant of Route 4
D-erythrose 4-phosphate(2-)
Reactant of Route 5
D-erythrose 4-phosphate(2-)
Reactant of Route 6
D-erythrose 4-phosphate(2-)

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